5-cyclohexyl-4-({(E)-[4-(diethylamino)phenyl]methylidene}amino)-4H-1,2,4-triazole-3-thiol
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Overview
Description
5-cyclohexyl-4-({(E)-[4-(diethylamino)phenyl]methylidene}amino)-4H-1,2,4-triazole-3-thiol is a complex organic compound that belongs to the class of triazole derivatives. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound is characterized by its unique structure, which includes a cyclohexyl group, a diethylamino phenyl group, and a triazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-cyclohexyl-4-({(E)-[4-(diethylamino)phenyl]methylidene}amino)-4H-1,2,4-triazole-3-thiol typically involves the condensation of appropriate aldehydes and amines followed by cyclization. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acetic acid or hydrochloric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of reactants to the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
5-cyclohexyl-4-({(E)-[4-(diethylamino)phenyl]methylidene}amino)-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions often involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the triazole ring, especially in the presence of strong nucleophiles like sodium azide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium azide, other strong nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
5-cyclohexyl-4-({(E)-[4-(diethylamino)phenyl]methylidene}amino)-4H-1,2,4-triazole-3-thiol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-cyclohexyl-4-({(E)-[4-(diethylamino)phenyl]methylidene}amino)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The triazole ring plays a crucial role in these interactions, often forming hydrogen bonds or coordinating with metal ions .
Comparison with Similar Compounds
Similar Compounds
- 5-cyclohexyl-4-((4-(diethylamino)benzylidene)amino)-4H-1,2,4-triazole-3-thiol
- 5-(3,4-dimethoxyphenyl)-4-({(E)-[4-(dimethylamino)phenyl]methylidene}amino)-4H-1,2,4-triazole-3-thiol
- 5-(4-chlorophenyl)-4-({(E)-[3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl]methylidene}amino)-4H-1,2,4-triazole-3-thiol
Uniqueness
The uniqueness of 5-cyclohexyl-4-({(E)-[4-(diethylamino)phenyl]methylidene}amino)-4H-1,2,4-triazole-3-thiol lies in its specific structural features, such as the cyclohexyl group and the diethylamino phenyl group. These groups contribute to its distinct chemical properties and biological activities, making it a valuable compound for various applications .
Properties
Molecular Formula |
C19H27N5S |
---|---|
Molecular Weight |
357.5 g/mol |
IUPAC Name |
3-cyclohexyl-4-[(E)-[4-(diethylamino)phenyl]methylideneamino]-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C19H27N5S/c1-3-23(4-2)17-12-10-15(11-13-17)14-20-24-18(21-22-19(24)25)16-8-6-5-7-9-16/h10-14,16H,3-9H2,1-2H3,(H,22,25)/b20-14+ |
InChI Key |
QNKQUFCBTREIGL-XSFVSMFZSA-N |
Isomeric SMILES |
CCN(CC)C1=CC=C(C=C1)/C=N/N2C(=NNC2=S)C3CCCCC3 |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C=NN2C(=NNC2=S)C3CCCCC3 |
Origin of Product |
United States |
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